molecular formula C22H26N2O2 B1669775 Daimuron CAS No. 42609-52-9

Daimuron

Cat. No. B1669775
CAS RN: 42609-52-9
M. Wt: 268.35 g/mol
InChI Key: 1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20)
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Description

Daimuron, also known as 香草隆 in Chinese, is a chemical compound with the molecular formula C17H20N2O . It has an average mass of 268.353 Da and a mono-isotopic mass of 268.157562 Da . It is also known by other names such as Dymron, Shouron, and Dymrone .


Synthesis Analysis

The synthesis of Daimuron or similar unsymmetrical arylurea derivatives has been reported using 3-substituted dioxazolones as isocyanate surrogates . The 3-substituted dioxazolones serve as precursors for the in situ generated isocyanate intermediates in the presence of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions .


Molecular Structure Analysis

Daimuron contains a total of 41 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .


Physical And Chemical Properties Analysis

Daimuron has a density of 1.1±0.1 g/cm^3, a boiling point of 394.4±35.0 °C at 760 mmHg, and a flash point of 134.0±26.1 °C . It also has a vapour pressure of 0.0±0.9 mmHg at 25°C, an enthalpy of vaporization of 64.4±3.0 kJ/mol, and an index of refraction of 1.595 . Its molar refractivity is 82.3±0.3 cm^3 .

Scientific Research Applications

1. Microbial Ecology and Biofilm Research

Daimuron, also known as daime in some contexts, plays a significant role in microbial ecology and biofilm research. It is used in combination with microscopy and molecular techniques to detect, identify, and characterize microorganisms in environmental and medical samples. A notable application is in the software program daime (digital image analysis in microbial ecology), which integrates 2D and 3D image analysis and visualization for quantifying microbial populations and evaluating new fluorescence in situ hybridization (FISH) probes. This technology aids in understanding the spatial localization patterns of microorganisms in complex samples like biofilms, which is crucial for analyzing structure-function relationships in microbial communities (Daims, Lücker, & Wagner, 2006).

2. Environmental Impact Studies

Research on the runoff characteristics of herbicides like Daimuron from paddy fields is another area of application. Studies have investigated the dynamic behavior of Daimuron in the environment, including its concentration in pooled water and soil water after application. This research is crucial for understanding how Daimuron interacts with the environment, particularly its sorption and desorption dynamics, which influence its discharge from agricultural fields into surrounding water bodies (Nagafuchi, Ebise, Ukita, & Inoue, 2001).

3. Interaction with Plant Pharmacological Action

Daimuron's interaction with plant pharmacology has been a subject of study, particularly concerning its optical isomerism. Research has shown that the different isomers of Daimuron exhibit varied biological responses in plants. For example, one isomer may possess herbicidal activity, while another might act as a safener against certain types of injury in rice seedlings. This kind of research provides valuable insights into the selective phytotoxicity of Daimuron and its analogs across different plant species (Omokawa, Kawata, & Konnai, 1993).

4. Biotechnology and Health Sciences

In the broader context of biotechnology and health sciences, machine learning and data mining methods, like those potentially applicable to analyzing Daimuron data, have shown significant promise. These methods are vital in transforming the massive amounts of data generated in areas like genetic research and clinical information into valuable knowledge, thereby advancing our understanding in fields like diabetes research (Kavakiotis et al., 2017).

Safety And Hazards

Daimuron is harmful if inhaled . In case of inhalation, the affected person should be moved to fresh air and kept comfortable for breathing . Medical attention should be sought if the person feels unwell . Direct contact with eyes may cause temporary irritation .

Future Directions

Daimuron is used for unparalleled analytical testing within the food and beverage sector . It has been analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

properties

IUPAC Name

1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRZQHKCHEXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058099
Record name Daimuron
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daimuron

CAS RN

42609-52-9
Record name Daimuron
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Record name Daimuron [ISO]
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Record name Daimuron
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Record name Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)
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Record name DAIMURON
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Synthesis routes and methods I

Procedure details

12.4 parts of 2,4 -xylylurea was suspended in 50 parts of nitrobenzene, and 30 parts of α-methylstyrene was added. The mixture was stirred while introducing anhydrous hydrobromic acid portionwise. When the amount of the mixture increased by 10 parts, the introduction of the hydrobromic acid was stopped. The reaction was then performed at 40° C. for 5 hours. The resulting reaction mixture was allowed to stand overnight. Then, 30 parts of n-hexane was added, and the mixture was further allowed to stand overnight. The precipitated crystals were recrystallized from 60% methanol to afford 13.4 parts of N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea having a melting point of 203° C.
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Synthesis routes and methods II

Procedure details

30 ml. of α-methylstyrene was placed in a 200 ml. reactor, and while externally cooling with ice, anhydrous hydrochloric acid was introduced at 0 to 10° C. When the weight of the mixture increased by 1.8 g, the introduction of the hydrochloric acid was stopped. 11.3 g of p-tolylurea and 40 parts of acetonitrile were added, and with stirring, the mixture was heated. After heating it for 4 hours at 40 ± 2° C., the reaction mixture was maintained at 20° C. for 3 days. The precipitated crystals were collected, and recrystallized from 70% methanol to afford 13.5 g of N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea having a melting point of 203° C.
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Synthesis routes and methods III

Procedure details

11.25 parts of p-tolylurea, 7.72 parts of cumyl chloride and 23.64 g of α-methylstyrene were added to 80 parts of methylisobutyl ketone, and the reaction was performed at 60° C. for 5 hours. After the reaction, the solvent was evaporated off at reduced pressure. The residue was washed with n-hexane, and recrystallized from a mixture of water and methanol to afford 5.4 parts of N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea.
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Synthesis routes and methods IV

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A phenylisopropylurea derivative was prepared in accordance with the method of Example 1, as follows: 1.5 parts of N-(p-tolyl)urea was suspended in 3.93 parts of acetonitrile at 55°, and 0.3 parts of p-toluene-sulfonic acid was added. After 1 minute, 4.7 parts of α-methylstyrene were added. The reactants were stirred at 55° C. for 18 hours. After cooling to ambient temperature, 60 parts of hexane was added and the precipitated solid collected, washed with hexane and recrystallized from methylene chloride to afford 2.2 parts of N-(α,α,-dimethylbenzyl)-N'-(p-tolyl)urea.
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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